

# ethyl dichlorocarbamate physical and chemical properties

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## Compound of Interest

Compound Name: Ethyl dichlorocarbamate

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An In-Depth Technical Guide to N,N-Dichloroethyl Carbamate

**Authored by: A Senior Application Scientist**

## Introduction

N,N-Dichloroethyl carbamate ( $\text{Cl}_2\text{NCOOEt}$ ) is a highly reactive and synthetically versatile, yet sparsely documented, chemical intermediate. As a member of the N,N-dihaloamide family, its chemistry is dominated by the electrophilic nature of the chlorine atoms and the potential to serve as a precursor to highly reactive species. This guide provides a comprehensive technical overview of N,N-dichloroethyl carbamate, consolidating known information on related compounds with scientifically grounded predictions of its properties, synthesis, and reactivity. This document is intended for researchers and drug development professionals who are interested in leveraging the unique chemical attributes of this compound in advanced organic synthesis. The carbamate functional group is a cornerstone in medicinal chemistry, valued for its chemical stability and ability to participate in hydrogen bonding, making it a common surrogate for peptide bonds.<sup>[1][2]</sup> The introduction of two chlorine atoms on the nitrogen atom of ethyl carbamate dramatically alters its chemical behavior, transforming it from a stable entity into a potent reagent.

## Core Properties: A Blend of Knowns and Predictions

Direct experimental data for N,N-dichloroethyl carbamate is not readily available in the literature. However, by examining structurally related compounds and applying fundamental

chemical principles, we can establish a reliable profile of its expected physical and chemical characteristics.

**Table 1: Chemical Identifiers and Predicted Properties**

Property	Value	Source/Basis
IUPAC Name	Ethyl N,N-dichlorocarbamate	Nomenclature Rules
Molecular Formula	C <sub>3</sub> H <sub>5</sub> Cl <sub>2</sub> NO <sub>2</sub>	-
Molecular Weight	158.00 g/mol	-
CAS Number	Not assigned	-
Predicted Physical State	Colorless to pale yellow liquid	Analogy with other small, halogenated organic molecules. <a href="#">[3]</a>
Predicted Boiling Point	~ 60-70 °C at reduced pressure	Extrapolated from related carbamates and chloroamines. Direct distillation may be hazardous due to thermal instability.
Predicted Solubility	Soluble in chlorinated solvents (CH <sub>2</sub> Cl <sub>2</sub> , CHCl <sub>3</sub> ), ethers (Et <sub>2</sub> O, THF), and other common organic solvents. Insoluble in water.	General solubility of similar organic compounds.
Predicted Density	~1.3-1.4 g/mL	Based on the densities of ethyl carbamate and chlorinated organic compounds.

## Synthesis of N,N-Dichloroethyl Carbamate: A Proposed Protocol

The synthesis of N,N-dichloroethyl carbamate can be approached through the exhaustive N-chlorination of ethyl carbamate. Several reagents are known to effect the N-chlorination of amides and carbamates, including sodium hypochlorite, t-butyl hypochlorite, and systems like

Oxone® in the presence of a chloride source.<sup>[4]</sup> The following protocol is a proposed method based on the use of Oxone® and sodium chloride, which offers a convenient and effective means of N-chlorination.<sup>[4]</sup>

## Experimental Protocol: N-Chlorination of Ethyl Carbamate

### Materials:

- Ethyl carbamate
- Oxone® (Potassium peroxymonosulfate)
- Sodium chloride (NaCl)
- Wet basic alumina
- Chloroform (CHCl<sub>3</sub>)
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)

### Procedure:

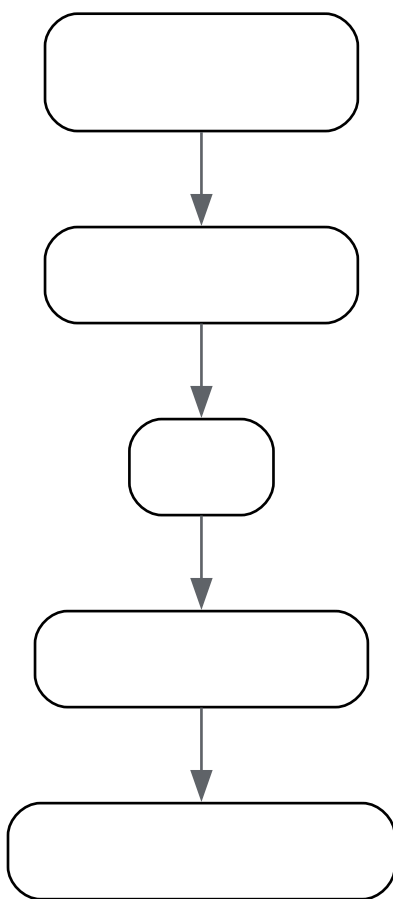
- **Preparation of the Chlorinating Slurry:** In a round-bottom flask equipped with a magnetic stirrer, add chloroform (20 mL). To this, add wet basic alumina (5 g), sodium chloride (5 mmol), and Oxone® (5 mmol). Stir the resulting suspension and gently heat to 45 °C for 5 minutes.
- **Reaction:** Dissolve ethyl carbamate (1 mmol) in chloroform (5 mL). Add this solution to the pre-heated chlorinating slurry.
- **Monitoring:** Stir the reaction mixture at 45 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or <sup>1</sup>H NMR spectroscopy by observing the disappearance of the N-H protons of the starting material. The reaction is expected to proceed over 2-5 hours.

- **Work-up:** Upon completion, cool the reaction mixture to room temperature and filter it under vacuum to remove the alumina and other inorganic salts.
- **Isolation and Purification:** Evaporate the solvent from the filtrate under reduced pressure. The crude product can be purified by column chromatography on alumina (activity III) using dichloromethane as the eluent to afford the desired N,N-dichloroethyl carbamate.<sup>[4]</sup>

#### Causality of Experimental Choices:

- **Oxone® and NaCl:** This combination generates an in-situ electrophilic chlorine species, which is the active chlorinating agent.<sup>[4]</sup>
- **Wet Basic Alumina:** The alumina acts as a solid support for the reagents and may also help to neutralize any acidic byproducts.<sup>[4]</sup>
- **Chloroform:** An inert solvent that is suitable for this reaction.
- **Temperature:** Gentle heating to 45 °C helps to increase the reaction rate without causing significant decomposition of the product.

## Diagram 1: Synthetic Workflow for N,N-Dichloroethyl Carbamate



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Caption: Synthetic workflow for N,N-dichloroethyl carbamate.

## Spectroscopic Characterization (Predicted)

As no experimental spectroscopic data is readily available, the following are predictions based on the chemical structure of N,N-dichloroethyl carbamate.

### Table 2: Predicted Spectroscopic Data

Technique	Predicted Data
$^1\text{H}$ NMR ( $\text{CDCl}_3$ , 400 MHz)	$\delta$ 4.3-4.4 (q, 2H, $-\text{OCH}_2\text{CH}_3$ ), $\delta$ 1.3-1.4 (t, 3H, $-\text{OCH}_2\text{CH}_3$ )
$^{13}\text{C}$ NMR ( $\text{CDCl}_3$ , 100 MHz)	$\delta$ 160-165 (C=O), $\delta$ 65-70 ( $-\text{OCH}_2\text{CH}_3$ ), $\delta$ 13-15 ( $-\text{OCH}_2\text{CH}_3$ )
IR (neat, $\text{cm}^{-1}$ )	1750-1780 (C=O stretch), 1180-1220 (C-O stretch), 700-800 (N-Cl stretch)
Mass Spectrometry (EI)	$\text{M}^+$ peaks at $m/z$ 157, 159, 161 (isotopic pattern for 2 Cl atoms). Fragmentation may involve loss of Cl, OEt, and $\text{CO}_2$ .

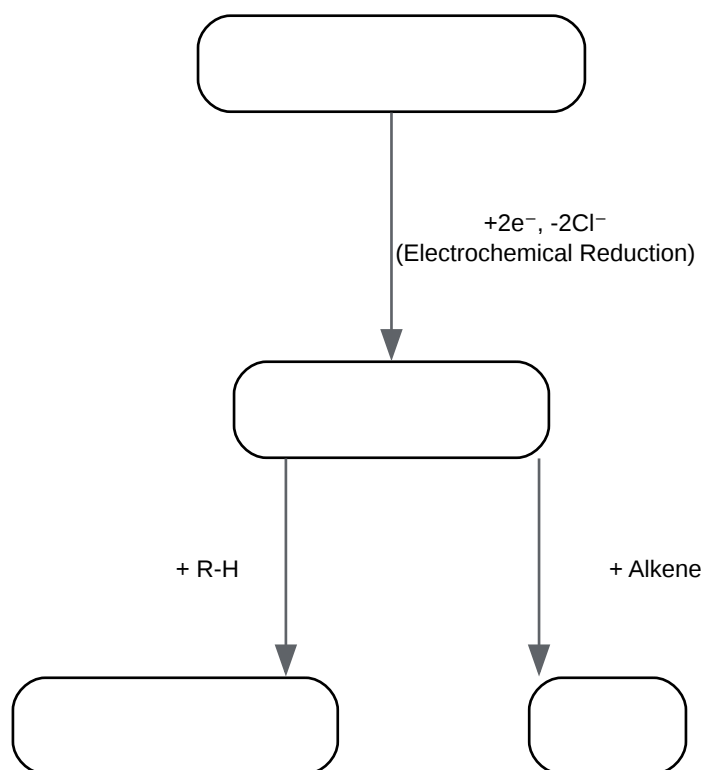
## Reactivity and Synthetic Applications

The primary synthetic utility of N,N-dichloroethyl carbamate stems from its ability to act as a precursor to the highly reactive ethyl carbamoylnitrene.

### Generation of Ethyl Carbamoylnitrene

Electrochemical reduction of N,N-dichloro carbamates has been shown to generate carbalkoxynitrenes.<sup>[5]</sup> This transformation opens up a wide range of potential synthetic applications, as nitrenes are known to undergo a variety of useful reactions.

## Diagram 2: Generation and Reactivity of Ethyl Carbamoylnitrene



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